molecular formula C12H12BrNO2S2 B270485 5-bromo-N-(2,5-dimethylphenyl)thiophene-2-sulfonamide

5-bromo-N-(2,5-dimethylphenyl)thiophene-2-sulfonamide

Cat. No. B270485
M. Wt: 346.3 g/mol
InChI Key: SGTRLBBNTAISRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,5-dimethylphenyl)thiophene-2-sulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is also known as BDT and has a molecular formula of C14H14BrNO2S2.

Mechanism of Action

The mechanism of action of BDT is not fully understood. However, it is believed to exert its biological activity by binding to specific targets such as enzymes and receptors, thereby modulating their function. The exact binding site and mode of interaction of BDT with its targets are still under investigation.
Biochemical and Physiological Effects:
BDT has been shown to exhibit inhibitory activity against carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This enzyme plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition can lead to cell death. BDT has also been reported to exhibit antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BDT in lab experiments is its high potency and selectivity towards specific targets. This makes it an ideal tool for studying the function of enzymes and receptors. However, one of the limitations of using BDT is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on BDT. One of the potential areas of application is in the development of novel anticancer drugs targeting carbonic anhydrase IX. BDT can also be explored as a scaffold for the design of new drugs targeting other enzymes and receptors. Further studies are needed to elucidate the mechanism of action of BDT and its binding site with its targets. The development of more efficient synthesis methods for BDT can also facilitate its use in various fields of research.

Synthesis Methods

The synthesis of BDT involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. This reaction results in the formation of BDT as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

BDT has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against carbonic anhydrase IX, which is a promising target for anticancer therapy. BDT has also been explored as a potential scaffold for the development of novel drugs targeting other enzymes and receptors.

properties

Product Name

5-bromo-N-(2,5-dimethylphenyl)thiophene-2-sulfonamide

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

5-bromo-N-(2,5-dimethylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c1-8-3-4-9(2)10(7-8)14-18(15,16)12-6-5-11(13)17-12/h3-7,14H,1-2H3

InChI Key

SGTRLBBNTAISRW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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